molecular formula C19H25ClN6O2 B2837585 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476482-11-8

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2837585
CAS No.: 476482-11-8
M. Wt: 404.9
InChI Key: QBVBTPOOEZQVCN-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the purine core.

    Attachment of the diethylaminoethyl group: This is usually done through alkylation reactions using diethylaminoethyl halides.

    Final modifications: Additional steps may be required to introduce the methyl group and ensure the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s activity.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the purine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-8-6-7-9-14(13)20/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVBTPOOEZQVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-11-8
Record name 7-(2-CHLOROBENZYL)-8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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